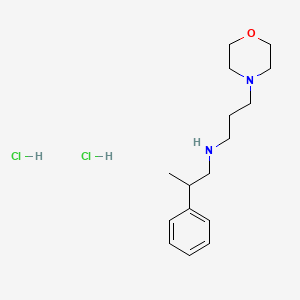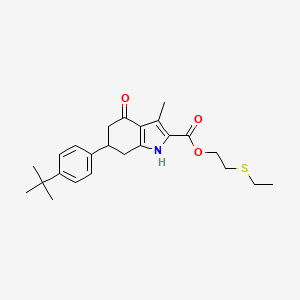
N-(3-morpholin-4-ylpropyl)-2-phenylpropan-1-amine dihydrochloride
Overview
Description
N-(3-morpholin-4-ylpropyl)-2-phenylpropan-1-amine dihydrochloride, also known as FTY720, is a synthetic compound that has been studied for its potential therapeutic applications in various diseases. This compound was first synthesized in 1992 by researchers at the University of Munich, Germany. Since then, extensive research has been conducted to understand the mechanism of action, biochemical and physiological effects, and potential therapeutic applications of FTY720.
Mechanism of Action
The mechanism of action of N-(3-morpholin-4-ylpropyl)-2-phenylpropan-1-amine dihydrochloride involves the activation of sphingosine-1-phosphate (S1P) receptors. This compound is phosphorylated by sphingosine kinase 2 to form this compound-phosphate, which then binds to S1P receptors on lymphocytes and prevents their egress from lymphoid organs. This results in the sequestration of lymphocytes in lymphoid organs and reduces their migration to inflamed tissues, thereby reducing inflammation and autoimmune responses.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the modulation of immune responses, the inhibition of angiogenesis, and the induction of apoptosis in cancer cells. This compound has also been shown to reduce blood pressure and heart rate, possibly through its effects on S1P receptors in the cardiovascular system.
Advantages and Limitations for Lab Experiments
One advantage of N-(3-morpholin-4-ylpropyl)-2-phenylpropan-1-amine dihydrochloride in lab experiments is its specificity for S1P receptors, which allows for targeted modulation of immune responses and other physiological processes. However, this compound can also have off-target effects on other receptors and enzymes, which can complicate data interpretation. Additionally, this compound can have variable pharmacokinetics and metabolism in different animal models, which can affect its efficacy and toxicity.
Future Directions
There are several future directions for research on N-(3-morpholin-4-ylpropyl)-2-phenylpropan-1-amine dihydrochloride, including the development of more specific and potent S1P receptor modulators, the identification of novel therapeutic applications for this compound, and the optimization of dosing and administration regimens for clinical use. Additionally, research on the molecular mechanisms underlying the effects of this compound on immune responses, angiogenesis, and cancer cell survival could lead to the development of new therapeutic targets and strategies.
Scientific Research Applications
N-(3-morpholin-4-ylpropyl)-2-phenylpropan-1-amine dihydrochloride has been extensively studied for its potential therapeutic applications in various diseases, including multiple sclerosis, cancer, and transplantation. In multiple sclerosis, this compound has been shown to reduce the frequency of relapses and delay disease progression. In cancer, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In transplantation, this compound has been shown to prevent graft rejection and improve graft survival.
properties
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-2-phenylpropan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O.2ClH/c1-15(16-6-3-2-4-7-16)14-17-8-5-9-18-10-12-19-13-11-18;;/h2-4,6-7,15,17H,5,8-14H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XANIFVAOYDETCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCCCN1CCOCC1)C2=CC=CC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-[({2-[(4-bromophenyl)sulfonyl]hydrazino}carbonothioyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4690374.png)
![2-phenyl-4-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}-1,3-oxazol-5(4H)-one](/img/structure/B4690376.png)

![2-(4-bromophenyl)-N-{4-[(butylamino)sulfonyl]phenyl}acetamide](/img/structure/B4690390.png)

![4-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]methyl}-5,7-dimethyl-2H-chromen-2-one](/img/structure/B4690393.png)
![N~1~-isopropyl-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4690398.png)
![2,4,6-trimethyl-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B4690404.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-({4-ethyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4690409.png)
![N-{5-[2-(1-naphthylmethoxy)benzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}acetamide](/img/structure/B4690413.png)
![3-(3-bromophenyl)-N-[2-(4-morpholinyl)ethyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4690418.png)
![1-ethyl-4-[4-(1-piperidinylmethyl)benzoyl]piperazine](/img/structure/B4690435.png)
![N~2~-(2,4-dimethoxyphenyl)-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4690445.png)
